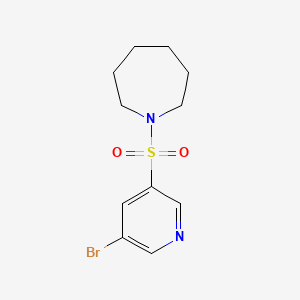
1-(5-Bromopyridin-3-ylsulfonyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromopyridin-3-ylsulfonyl)azepane, also known as BPSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPSA is a heterocyclic compound that belongs to the azepane family. It is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and chloroform.
Wirkmechanismus
The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)azepane is not fully understood. However, it has been proposed that 1-(5-Bromopyridin-3-ylsulfonyl)azepane interacts with specific targets in cells, leading to the modulation of various cellular processes such as cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
1-(5-Bromopyridin-3-ylsulfonyl)azepane has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(5-Bromopyridin-3-ylsulfonyl)azepane inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that 1-(5-Bromopyridin-3-ylsulfonyl)azepane has anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(5-Bromopyridin-3-ylsulfonyl)azepane is its versatility in various scientific research fields. 1-(5-Bromopyridin-3-ylsulfonyl)azepane has been used as a tool compound in chemical biology and as a potential drug candidate in medicinal chemistry. However, one of the limitations of 1-(5-Bromopyridin-3-ylsulfonyl)azepane is its low solubility in water, which can limit its applications in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 1-(5-Bromopyridin-3-ylsulfonyl)azepane. One potential direction is the development of 1-(5-Bromopyridin-3-ylsulfonyl)azepane-based chemical probes for the study of biological systems. Another potential direction is the optimization of the synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)azepane to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)azepane and its potential applications in various fields.
Synthesemethoden
The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)azepane involves the reaction between 5-bromopyridine-3-sulfonyl chloride and 1-azepanamine. The reaction is carried out in the presence of a base such as triethylamine and an organic solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure 1-(5-Bromopyridin-3-ylsulfonyl)azepane.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromopyridin-3-ylsulfonyl)azepane has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, 1-(5-Bromopyridin-3-ylsulfonyl)azepane has been studied as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. In materials science, 1-(5-Bromopyridin-3-ylsulfonyl)azepane has been studied for its potential applications in the development of organic semiconductors and optoelectronic devices. In chemical biology, 1-(5-Bromopyridin-3-ylsulfonyl)azepane has been studied for its potential applications in the development of chemical probes for the study of biological systems.
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-3-yl)sulfonylazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c12-10-7-11(9-13-8-10)17(15,16)14-5-3-1-2-4-6-14/h7-9H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUHPJYGJUCVEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridin-3-ylsulfonyl)azepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

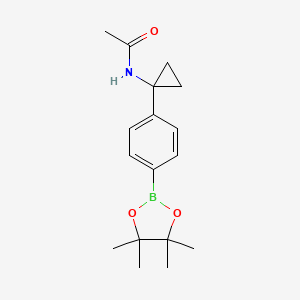

![6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581730.png)
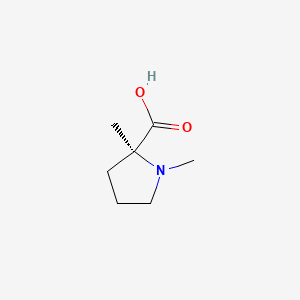

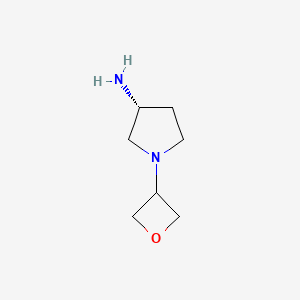


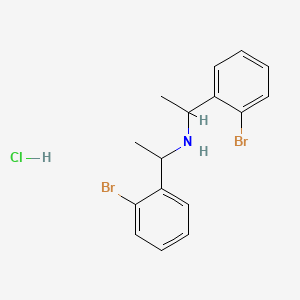
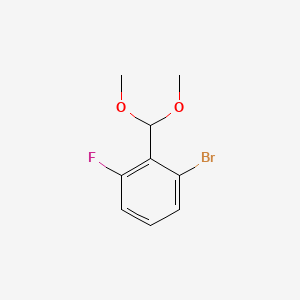
![Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate](/img/structure/B581744.png)
![Benzyl N-[1-(4-bromophenyl)ethyl]carbamate](/img/structure/B581745.png)
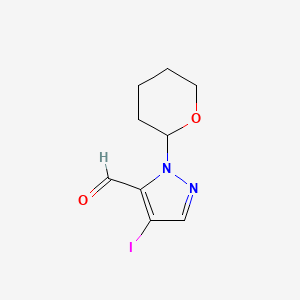
![tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate](/img/structure/B581749.png)